2002-G12

Description

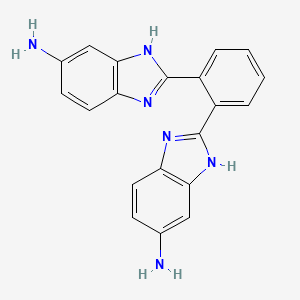

The exact mass of the compound 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2002-G12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2002-G12 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c21-11-5-7-15-17(9-11)25-19(23-15)13-3-1-2-4-14(13)20-24-16-8-6-12(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIITUXTQETKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354251 | |

| Record name | 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313666-93-2 | |

| Record name | 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313666-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of G12 Mutations: A Technical Guide for Researchers

November 20, 2025

Abstract

Mutations at codon 12 of the KRAS proto-oncogene, collectively known as G12 mutations, are among the most prevalent drivers of human cancers, including those of the lung, pancreas, and colon. These mutations critically impair the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This unremitting signaling cascade profoundly alters cellular behavior, driving uncontrolled proliferation, survival, and metabolic reprogramming. This technical guide provides an in-depth exploration of the biological significance of KRAS G12 mutations for researchers, scientists, and drug development professionals. It details the molecular mechanisms, downstream signaling consequences, and prevalence of these mutations. Furthermore, this guide furnishes detailed experimental protocols for the study of G12 mutations and presents quantitative data to facilitate comparative analysis.

Introduction: The KRAS GTPase Cycle and the Impact of G12 Mutations

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its inactive state, it is bound to guanosine diphosphate (GDP). Upon stimulation by upstream signals, such as growth factor receptor activation, Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1) facilitate the exchange of GDP for guanosine triphosphate (GTP). This transition to the active, GTP-bound state induces a conformational change in KRAS, allowing it to interact with and activate a multitude of downstream effector proteins. The signal is terminated by the intrinsic GTPase activity of KRAS, which hydrolyzes GTP back to GDP. This process is accelerated by GTPase Activating Proteins (GAPs).

G12 mutations, which involve the substitution of the glycine residue at position 12 with another amino acid, are pivotal oncogenic events. These mutations sterically hinder the binding of GAPs and impair the intrinsic GTPase activity of KRAS.[1][2] This results in a protein that is perpetually in the "on" state, leading to the constitutive activation of downstream signaling pathways independent of upstream stimuli.[3]

Quantitative Analysis of KRAS G12 Mutations

The various amino acid substitutions at codon 12 do not have uniform biological consequences. They differ in their prevalence across cancer types and exhibit distinct biochemical properties that influence downstream signaling and clinical outcomes.

Prevalence of Specific G12 Mutations in Major Cancer Types

KRAS G12 mutations are widespread across various solid tumors, with specific substitutions showing enrichment in certain cancer types.[4][5]

| Cancer Type | Overall KRAS Mutation Frequency | G12C (%) | G12D (%) | G12V (%) | G12A (%) | G12R (%) | G12S (%) | Other G12 (%) |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~90% | ~1% | ~41% | ~29% | ~1% | ~13% | <1% | <1% |

| Colorectal Cancer (CRC) | ~40-45% | ~3-4% | ~13-16% | ~10-12% | ~2% | ~1% | ~1% | <1% |

| Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma | ~25-30% | ~13-14% | ~4-5% | ~6-7% | ~1% | <1% | <1% | <1% |

Data compiled from multiple sources, percentages are approximate and can vary based on the specific patient population and detection methods used.

Biochemical Properties of G12 Mutants

Different G12 mutations have varying impacts on the intrinsic GTPase activity of KRAS and its affinity for downstream effectors. This biochemical heterogeneity underlies the distinct signaling profiles of these mutants.

| KRAS Variant | Intrinsic GTP Hydrolysis Rate (k_hyd, s⁻¹) | Nucleotide Exchange Rate (k_ex, s⁻¹) | RAF1 Binding Affinity (K_D, µM) | PI3K Binding Affinity (K_D, µM) |

| Wild-Type (WT) | ~4.03 x 10⁻⁵ | ~1.17 x 10⁻⁴ | ~0.356 | Data not readily available |

| G12C | ~1.13 x 10⁻⁵ | ~1.30 x 10⁻⁴ | ~0.4 - 0.7 | Data not readily available |

| G12D | Data not readily available | Data not readily available | ~0.4 - 0.7 | Data not readily available |

| G12V | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| G12R | Data not readily available | Data not readily available | Reduced affinity | Dramatically reduced ability to bind p110α |

| G12A | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| G12S | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Quantitative data for all G12 variants are not consistently available in the literature. The provided values are based on available studies and highlight the need for further comparative biochemical analyses.[6][7][8][9]

Downstream Signaling Pathways Activated by G12 Mutations

Constitutively active KRAS G12 mutants trigger a cascade of downstream signaling pathways that are central to cancer biology. The primary effector pathways include the MAPK, PI3K/AKT, and RalGDS pathways.

The RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Active KRAS-GTP recruits and activates RAF kinases (ARAF, BRAF, CRAF/RAF1), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which can translocate to the nucleus to regulate the activity of transcription factors, ultimately leading to the expression of genes that drive cell cycle progression.[10]

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a key regulator of cell growth, survival, and metabolism. KRAS-GTP can directly bind to and activate the p110α catalytic subunit of PI3K.[11] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT, which in turn phosphorylates a wide range of substrates, including mTOR, to promote cell survival and growth.[12]

The RalGDS-Ral Pathway

The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) pathway plays a role in vesicle trafficking, cytoskeletal dynamics, and gene expression. KRAS-GTP activates RalGDS, which then acts as a GEF for the small GTPases RalA and RalB. Activated Ral proteins contribute to tumorigenesis by influencing various cellular processes, including cell migration and invasion.[13]

Differential Pathway Activation by G12 Mutants

Emerging evidence suggests that different G12 mutants can preferentially activate distinct downstream pathways. For instance, KRAS G12C and G12V have been shown to preferentially signal through the RalGDS pathway, while the G12D mutant appears to more strongly activate the PI3K/AKT pathway.[11][13] This differential signaling may contribute to the varying biological behaviors and therapeutic vulnerabilities of tumors harboring different G12 mutations.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Overview of KRAS Signaling and the Impact of G12 Mutations.

Experimental Workflow: G12 Mutation Analysis

Figure 2: Workflow for the Detection and Functional Analysis of KRAS G12 Mutations.

Experimental Protocols

Detection of KRAS G12 Mutations by Droplet Digital PCR (ddPCR)

This protocol provides a general framework for the detection and quantification of specific KRAS G12 mutations from formalin-fixed, paraffin-embedded (FFPE) tissue or circulating cell-free DNA (cfDNA).

Materials:

-

DNA extracted from FFPE or cfDNA

-

ddPCR Supermix for Probes (No dUTP)

-

KRAS G12 specific primer/probe assays (FAM and HEX labeled)

-

Restriction enzyme (e.g., MseI)

-

Droplet generator and reader system

-

PCR thermal cycler

Procedure:

-

Reaction Setup: Prepare a 20 µL reaction mixture containing 10 µL of 2x ddPCR Supermix, 1 µL of 20x target mutation assay (FAM), 1 µL of 20x wild-type assay (HEX), 1 µL of restriction enzyme, and up to 8 µL of DNA sample (1-100 ng).[14][15]

-

Droplet Generation: Generate droplets from the reaction mixture according to the manufacturer's instructions for your specific droplet generator.

-

PCR Amplification: Perform PCR with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 94°C for 30 seconds and 55-58°C for 60 seconds (annealing/extension temperature may need optimization for specific assays), and a final step at 98°C for 10 minutes.[14][15]

-

Droplet Reading: Read the droplets on a ddPCR reader to count the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

-

Data Analysis: Analyze the data using the manufacturer's software to determine the concentration of mutant and wild-type DNA and calculate the fractional abundance of the mutation.

Analysis of Downstream Signaling by Western Blot

This protocol describes the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) as markers of MAPK and PI3K/AKT pathway activation in cell lysates.

Materials:

-

Cell lines with and without specific KRAS G12 mutations

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-ERK).

Assessment of Cell Proliferation by MTT Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Materials:

-

Cell lines cultured in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

-

Treatment (Optional): Treat cells with compounds of interest if assessing the effects of inhibitors.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

KRAS G12 mutations are fundamental drivers of oncogenesis, leading to the constitutive activation of key signaling pathways that promote cancer cell proliferation and survival. The specific amino acid substitution at codon 12 influences the biochemical properties of the KRAS protein, resulting in differential downstream signaling and potentially distinct clinical phenotypes. A thorough understanding of the biological significance of each G12 variant is crucial for the development of effective targeted therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricacies of KRAS G12-mutant cancers and to evaluate novel therapeutic strategies. The advent of inhibitors specifically targeting KRAS G12C has ushered in a new era of precision oncology for this patient population, and ongoing research into targeting other G12 variants holds great promise for the future of cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative effects of oncogenic mutations G12C, G12V, G13D, and Q61H on local conformations and dynamics of K-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. bio-rad.com [bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. KRAS G12V Mutation Detection by Droplet Digital PCR in Circulating Cell-Free DNA of Colorectal Cancer Patients [mdpi.com]

- 15. Improvement of digital PCR conditions for direct detection of KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide on the Mechanism of Action of 2002-G12 in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 2002-G12 is a small molecule identified as a potent inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide delineates the current understanding of the mechanism of action of 2002-G12, focusing on its interaction with Aβ and the consequential effects on cellular pathways. This document provides a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological processes to support further research and drug development efforts in the field of neurodegenerative diseases.

Core Mechanism of Action: Inhibition of Amyloid-β Aggregation

The primary mechanism of action of 2002-G12 is its ability to bind to the amyloid-beta peptide, particularly the Aβ42 isoform, which is considered the most neurotoxic species. This binding interferes with the aggregation cascade of Aβ42, preventing the formation of toxic oligomers and larger fibrils.

Structurally, 2002-G12 is characterized by a central phenyl ring with two benzimidazole substituents.[1] This configuration is thought to facilitate interactions with Aβ aggregates.[2] The inhibition of Aβ42 aggregation by 2002-G12 is the foundational step that leads to its observed neuroprotective effects.

Impact on Cellular Viability

The most significant reported biological effect of 2002-G12 is the reduction of Aβ42-induced cytotoxicity.

Quantitative Data on Neuroprotection

The key quantitative finding demonstrates the potent neuroprotective effect of 2002-G12.

| Compound | Target | Cell Line | Assay | Result | Reference |

| 2002-G12 | Aβ42 | PC12 | MTT Assay | 76% reduction in Aβ42-induced toxicity | [1] |

Table 1: Summary of the neuroprotective effect of 2002-G12.

Experimental Protocol: MTT Assay for Aβ42-Induced Toxicity

The following is a representative protocol for assessing the neuroprotective effects of compounds like 2002-G12 against Aβ42-induced toxicity in a neuronal cell line, based on common methodologies. The precise conditions used in the original discovery of 2002-G12's activity may have varied.

Objective: To quantify the viability of PC12 cells treated with Aβ42 in the presence and absence of 2002-G12.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Aβ42 peptide (pre-aggregated)

-

2002-G12 (solubilized in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Aβ42 Preparation: Prepare a stock solution of Aβ42 and pre-aggregate it by incubating at 37°C for 24-48 hours.

-

Treatment:

-

Treat the cells with a final concentration of pre-aggregated Aβ42 known to induce significant cell death (e.g., 10-20 µM).

-

In parallel wells, co-treat cells with Aβ42 and varying concentrations of 2002-G12.

-

Include control wells with untreated cells and cells treated with the vehicle (solvent for 2002-G12) alone.

-

-

Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The reduction in toxicity is determined by comparing the viability of cells treated with Aβ42 alone to those co-treated with Aβ42 and 2002-G12.

Cellular Signaling Pathways

Currently, there is a lack of detailed published research on the specific downstream cellular signaling pathways directly modulated by 2002-G12 beyond its primary effect on Aβ aggregation. The observed neuroprotection is understood as a direct consequence of preventing the toxic effects of Aβ oligomers.

The inhibition of Aβ aggregation can be visualized as an intervention in the amyloid cascade hypothesis.

References

- 1. Small Molecule Microarrays Enable the Discovery of Compounds That Bind the Alzheimer’s Aβ Peptide and Reduce its Cytoto… [ouci.dntb.gov.ua]

- 2. Small molecule microarrays enable the discovery of compounds that bind the Alzheimer's Aβ peptide and reduce its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The G12 Subfamily of G Proteins: A Technical Guide to Their Discovery, Signaling, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The G12 subfamily of heterotrimeric G proteins, comprising Gα12 and Gα13, represents a critical signaling hub in cellular regulation. First identified in 1991, these proteins have since been implicated in a wide array of physiological and pathological processes, ranging from cytoskeletal organization and embryonic development to oncogenic transformation and cardiovascular disease. Their unique signaling properties, primarily mediated through the activation of the small GTPase RhoA, have made them an area of intense research and a potential, albeit challenging, target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and core signaling pathways of the G12 subfamily, with a focus on the experimental methodologies used to elucidate their function and their relevance in drug discovery. A notable focus is placed on research surrounding the year 2002, a period that saw significant advancements in understanding the role of G12/13 in cardiac hypertrophy.

Discovery and History

The Gα12 and Gα13 proteins were first identified in 1991 as a distinct fourth class of G protein α subunits based on their amino acid sequence homology. Subsequent research in the early 2000s revealed their potent oncogenic potential, earning them the moniker "gep oncogenes" (Guanine nucleotide exchange-promoting oncogenes). A pivotal study in 2002 highlighted the essential role of the Gα12/13-Rho-JNK (c-Jun N-terminal kinase) pathway in α1-adrenergic receptor-induced cardiac hypertrophy, solidifying their importance in cardiovascular physiology and pathology.[1][2][3]

Core Signaling Pathway: The Gα12/13-RhoA Axis

The most extensively characterized signaling pathway initiated by Gα12 and Gα13 involves the direct activation of a specific family of Rho guanine nucleotide exchange factors (RhoGEFs). Upon activation by a G protein-coupled receptor (GPCR), the GTP-bound forms of Gα12 and Gα13 interact with the Regulator of G protein Signaling (RGS) homology domain of these RhoGEFs, which include p115-RhoGEF, PDZ-RhoGEF, and Leukemia-Associated RhoGEF (LARG). This interaction stimulates the Dbl homology (DH) and Pleckstrin homology (PH) domains of the RhoGEF, promoting the exchange of GDP for GTP on the small GTPase RhoA. Activated, GTP-bound RhoA then engages a variety of downstream effectors, most notably Rho-associated kinase (ROCK), to control fundamental cellular processes such as actin cytoskeleton dynamics, cell adhesion, migration, and gene expression.

Quantitative Data

Table 1: Kinetic Parameters of Gα13 Interaction with RhoGEFs

| Interacting Proteins | Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |

| Gα13 - LARG-RH | SPR | 1.1 x 10⁵ | 1.4 x 10⁻³ | 13 | [4] |

| Gα13 - LARG-RDP | SPR | 1.2 x 10⁵ | 1.8 x 10⁻² | 150 | [4] |

SPR: Surface Plasmon Resonance; RH: RGS Homology domain; RDP: RH-DH-PH domains. Data from in vitro experiments.

Table 2: Metabolic Phenotype of Muscle-Specific Gα13 Knockout (KO) Mice

| Parameter | Genotype | Normal Diet | High-Fat Diet | Reference |

| Body Weight (g) | Wild-Type | 25.4 ± 0.5 | 42.1 ± 1.2 | [5][6] |

| Gα13 KO | 23.1 ± 0.4 | 33.6 ± 0.9 | [5][6] | |

| Fat Mass (%) | Wild-Type | 10.2 ± 1.1 | 35.8 ± 2.1 | [5][6] |

| Gα13 KO | 7.5 ± 0.8 | 24.3 ± 1.7 | [5][6] | |

| Fasting Glucose (mg/dL) | Wild-Type | 135 ± 5 | 189 ± 11 | [5][6] |

| Gα13 KO | 118 ± 4 | 145 ± 8 | [5][6] |

Data are presented as mean ± SEM. These findings demonstrate that muscle-specific ablation of Gα13 protects against diet-induced obesity and improves glucose homeostasis.[5][6]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Coupling

This protocol outlines a BRET-based assay to monitor the interaction between a GPCR and a Gα12/13 subunit in living cells. The assay relies on the energy transfer between a luciferase donor fused to one protein and a fluorescent acceptor fused to the other.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are transiently co-transfected with plasmids encoding the GPCR of interest fused to a Renilla luciferase (Rluc) variant (BRET donor) and the Gα subunit (Gα12 or Gα13) fused to a yellow fluorescent protein (YFP) variant (BRET acceptor). Transfection is typically performed using lipid-based reagents.[7][8][9]

-

-

Cell Plating:

-

24-48 hours post-transfection, cells are harvested and plated into white, opaque 96-well microplates suitable for luminescence measurements.[7]

-

-

BRET Measurement:

-

The luciferase substrate, such as coelenterazine h, is added to each well.

-

Luminescence is measured immediately and sequentially at two emission wavelengths corresponding to the donor (e.g., 485 nm) and the acceptor (e.g., 530 nm) using a microplate reader equipped with the appropriate filters.[8][9]

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

To assess ligand-induced G protein activation, the change in the BRET ratio upon addition of a GPCR agonist is measured over time or at various concentrations to determine potency and efficacy.[7]

-

NIH 3T3 Cell Transformation (Focus Formation) Assay

This assay is a classical method to assess the oncogenic potential of proteins like constitutively active Gα12. It measures the ability of transfected cells to lose contact inhibition and form dense, multilayered foci.

Detailed Methodology:

-

Cell Culture:

-

Transfection:

-

Cells are transfected with an expression vector encoding a constitutively active mutant of Gα12 (e.g., Gα12-Q229L) or an empty vector as a negative control. A vector encoding an activated Ras mutant often serves as a positive control.[12]

-

-

Long-term Culture:

-

Transfected cells are cultured for 2-3 weeks, with regular changes of medium.

-

-

Focus Visualization and Quantification:

-

The cell monolayers are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with Giemsa stain.

-

Transformed foci appear as dense, darkly stained, multilayered colonies against the lightly stained monolayer of non-transformed cells.

-

The number and size of the foci are quantified to determine the transforming activity of the expressed protein.[13][14]

-

Role in Disease and Drug Development

The G12/13 signaling pathway is increasingly recognized as a key player in several human diseases, making it an attractive, though challenging, target for drug discovery.

-

Cancer: Overexpression and/or hyperactivation of Gα12/13 and their downstream effectors are associated with the progression of various cancers, including breast, prostate, and pancreatic cancer. The G12/13-RhoA axis promotes tumor cell proliferation, invasion, and metastasis.[12][15]

-

Cardiovascular Disease: As highlighted by research in 2002, the Gα12/13 pathway is a critical mediator of cardiac hypertrophy in response to pressure overload and neurohormonal stimuli.[1][2][3][16] Inhibition of this pathway could represent a novel therapeutic strategy for heart failure.

-

Metabolic Diseases: Studies using knockout mice have revealed a role for Gα13 in regulating whole-body metabolism. Muscle-specific deletion of Gα13 enhances insulin sensitivity and protects against diet-induced obesity, suggesting its potential as a target for treating metabolic syndrome.[5][6]

The development of specific inhibitors for Gα12/13 has been hampered by the highly conserved nature of the GTP-binding pocket among G proteins. However, targeting the specific protein-protein interactions between Gα12/13 and their effectors, such as the RhoGEFs, may offer a more viable strategy for developing selective therapeutics. The assays detailed in this guide are crucial tools for screening and characterizing compounds that modulate this important signaling pathway.

References

- 1. Galpha(12/13) mediates alpha(1)-adrenergic receptor-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of Leukemia-associated RhoGEF by Gα13 with Significant Conformational Rearrangements in the Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gα13 ablation reprograms myofibers to oxidative phenotype and enhances whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gα13 ablation reprograms myofibers to oxidative phenotype and enhances whole-body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Proteome analysis of NIH3T3 cells transformed by activated Galpha12: regulation of leukemia-associated protein SET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Improvement of the BALB/c-3T3 cell transformation assay: a tool for investigating cancer mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gα13 loss in Kras/Tp53 mouse model of pancreatic tumorigenesis promotes tumors susceptible to rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

The Evolving Landscape of KRAS G12C Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene are among the most common oncogenic drivers, present in a significant percentage of non-small cell lung, colorectal, and pancreatic cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, creating a unique opportunity for targeted therapeutic intervention. This technical guide provides an in-depth overview of the core principles of KRAS G12C inhibition, focusing on the underlying signaling pathways, key experimental methodologies for inhibitor evaluation, and a summary of clinical data for prominent inhibitors. While the specific entity "2002-G12" did not correspond to a publicly documented KRAS G12C inhibitor in our search, this guide will serve as a comprehensive resource on the broader class of molecules targeting this critical mutation.

The KRAS G12C Signaling Axis

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This results in the persistent downstream signaling through various effector pathways, most notably the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation.[1][2]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.

Key Experimental Protocols for Inhibitor Characterization

The development of KRAS G12C inhibitors relies on a suite of biochemical, biophysical, and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical and Biophysical Assays

These assays are crucial for quantifying the direct interaction between the inhibitor and the KRAS G12C protein.

1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

-

Principle: This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. Covalent binding of an inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Protocol Outline:

-

Prepare a reaction mixture containing purified KRAS G12C protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a multi-well plate.[3]

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.[3]

-

The melting temperature is determined by the midpoint of the unfolding transition.[3]

-

A dose-response curve can be generated by testing a range of inhibitor concentrations.[3]

-

2. Mass Spectrometry (MS)

-

Principle: MS is used to confirm the covalent modification of the KRAS G12C protein by the inhibitor and to determine the stoichiometry of the binding.

-

Protocol Outline:

-

Incubate purified KRAS G12C protein with the inhibitor.[4]

-

Analyze the intact protein-inhibitor complex using techniques like electrospray ionization (ESI) MS to observe the mass shift corresponding to the inhibitor's molecular weight.[4]

-

For more detailed analysis, perform bottom-up proteomics by digesting the protein and analyzing the peptides to identify the specific cysteine residue modified by the inhibitor.[4]

-

3. Guanine Nucleotide Exchange (GEF) Assay

-

Principle: This functional assay measures the ability of the inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.

-

Protocol Outline:

-

Pre-incubate GDP-loaded KRAS G12C with the test compound.[3]

-

Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog (e.g., mant-GTP) and a catalytic domain of a GEF (e.g., hSOS1).[3]

-

Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP analog to KRAS.

-

An effective inhibitor will prevent this increase in fluorescence.

-

Cell-Based and In Vivo Assays

These assays assess the inhibitor's activity in a more biologically relevant context.

1. Cell Viability Assay

-

Principle: This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.

-

Protocol Outline:

-

Seed KRAS G12C mutant cancer cells in 96-well plates.[5]

-

Treat the cells with serial dilutions of the inhibitor for a defined period (e.g., 72-120 hours).[5]

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[5]

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

-

2. Western Blot Analysis

-

Principle: Western blotting is used to measure the levels of key proteins in the KRAS signaling pathway to confirm target engagement and downstream pathway inhibition.

-

Protocol Outline:

-

Treat KRAS G12C mutant cells with the inhibitor for various time points.[5]

-

Lyse the cells and separate the proteins by SDS-PAGE.[5]

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated forms of downstream effectors like ERK (p-ERK) and AKT (p-AKT), as well as total protein levels for normalization.[5]

-

A successful inhibitor will lead to a decrease in the levels of phosphorylated downstream proteins.

-

3. Patient-Derived Xenograft (PDX) Models

-

Principle: PDX models involve implanting tumor tissue from a patient into an immunocompromised mouse, providing a more clinically relevant model to evaluate the in vivo efficacy of an inhibitor.

-

Protocol Outline:

-

Establish PDX models from tumors harboring the KRAS G12C mutation.[5]

-

Once tumors are established, randomize the mice into treatment and control groups.[5]

-

Administer the KRAS G12C inhibitor and monitor tumor growth over time.[5]

-

Assess endpoints such as tumor growth inhibition and changes in body weight.[5]

-

Quantitative Data on Prominent KRAS G12C Inhibitors

The clinical development of KRAS G12C inhibitors has been a significant breakthrough. Sotorasib and adagrasib are two notable examples that have received regulatory approval.

| Inhibitor | Trial Name | Cancer Type | Monotherapy Objective Response Rate (ORR) | Combination Therapy | Combination ORR |

| Sotorasib | CodeBreaK 100 | NSCLC | 37.1% | - | - |

| CodeBreaK 100 | CRC | 9.7%[6] | Panitumumab | 30%[5] | |

| Adagrasib | KRYSTAL-1 | NSCLC | 42.9%[7] | - | - |

| KRYSTAL-1 | CRC | 19%[5] | Cetuximab | 46%[5] | |

| Divarasib | Phase 1b | CRC | - | Cetuximab | 62.5%[6] |

Data compiled from multiple clinical trials and may be subject to updates.

Conclusion and Future Directions

The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The technical approaches outlined in this guide are fundamental to the discovery and characterization of novel inhibitors. Despite the success of monotherapies, acquired resistance remains a challenge.[1] Future research will likely focus on combination strategies to overcome resistance, including targeting upstream activators like SHP2 or downstream effectors in the MAPK and PI3K pathways.[2][6] Furthermore, the exploration of novel binding pockets on the KRAS protein may lead to the development of next-generation inhibitors with improved efficacy and resistance profiles.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]

An In-depth Technical Guide on the "2002-G12" Target (Exemplified by EGFR)

Disclaimer: The target "2002-G12" does not correspond to a known entity in publicly available scientific literature. This guide utilizes the Epidermal Growth Factor Receptor (EGFR) as a representative example to illustrate the structural and functional analysis requested. The data and protocols provided are based on established research on EGFR.

Introduction

The "2002-G12" target, exemplified here by the Epidermal Growth Factor Receptor (EGFR), is a transmembrane protein that plays a critical role in regulating key cellular processes.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases.[3] Upon binding to its specific ligands, such as Epidermal Growth Factor (EGF), it undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4][] This activation initiates a cascade of downstream signaling pathways that are fundamental to cell proliferation, survival, differentiation, and migration.[1][4][6] Dysregulation of "2002-G12"/EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][7][8]

Structural Analysis

The "2002-G12"/EGFR protein is a single polypeptide chain of 1186 amino acids.[2] Its structure is modular, consisting of an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region that contains the tyrosine kinase domain and a C-terminal regulatory tail.[3]

The extracellular region is composed of four domains (I-IV).[9] In the inactive state, the receptor adopts a tethered conformation that prevents dimerization.[8] Ligand binding to domains I and III induces a significant conformational change to an extended state, which facilitates receptor dimerization.[3][9]

The intracellular kinase domain maintains an equilibrium between an inactive and an active conformation.[3] Activating mutations, commonly found in cancers like non-small cell lung cancer, can stabilize the active conformation, leading to constitutive, ligand-independent signaling.[3][10]

Functional Analysis and Signaling Pathways

Activation of "2002-G12"/EGFR triggers several major downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[4][][11][12]

-

RAS-RAF-MEK-ERK Pathway: This is arguably the most critical pathway in mediating the biological responses of EGFR.[4] Upon receptor activation, adaptor proteins like GRB2 and SHC bind to phosphorylated tyrosine residues on the EGFR C-terminal tail.[4][12] This recruitment activates the guanine nucleotide exchange factor SOS, which in turn activates the GTPase RAS.[12] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[4]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.[][11] Activated EGFR can recruit the p85 regulatory subunit of PI3K, which then activates the p110 catalytic subunit.[12] PI3K phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits and activates AKT (also known as Protein Kinase B).[1][12] Activated AKT has numerous substrates, including those that inhibit apoptosis and activate mTOR, a key regulator of protein synthesis and cell growth.[1][13]

-

Other Signaling Pathways: "2002-G12"/EGFR can also activate other important pathways, including the PLC-γ-PKC pathway, the JAK/STAT pathway, and the NF-κB signaling cascade, further highlighting its central role in cellular signaling networks.[1][4][11][13]

Quantitative Data

The interaction of "2002-G12"/EGFR with its ligands and inhibitors has been quantified using various biophysical and cellular assays. The data presented below are crucial for understanding the target's affinity, kinetics, and its response to therapeutic agents.

Table 1: Ligand and Antibody Binding Kinetics to EGFR

| Interacting Molecule | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Assay Method | Cell Line/System |

| Anti-EGFR Antibody | (2.7 ± 0.6) x 10⁵ | (1.4 ± 0.5) x 10⁻⁴ | 0.53 ± 0.26 | Surface Plasmon Resonance Imaging (SPRi) | A431 cells |

| EGF | - | - | 1.77 x 10⁻⁷ M (177 nM) | Surface Plasmon Resonance (SPR) | Immobilized EGFR |

Data sourced from references[14],[15], and[16].

Table 2: Inhibitory Activity of Small Molecules Against EGFR

| Inhibitor | IC₅₀ (nM) | Cell Line | EGFR Status | Assay Type |

| EGFR-IN-1 (example) | 21 | - | - | Kinase Assay |

| Gefitinib (example) | 13 | PC-9 | Exon 19 Deletion | Cell Viability Assay |

| Gefitinib (example) | > 5000 | H1975 | L858R, T790M | Cell Viability Assay |

| Lapatinib (example) | - | A431 | Overexpression | Cellular Phosphorylation Assay |

Data sourced from references[17],[18], and[19]. IC₅₀ values are highly dependent on the specific inhibitor and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings related to "2002-G12"/EGFR.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of the "2002-G12"/EGFR extracellular domain in complex with a ligand.

-

Protein Expression and Purification: The hydrophilic ectodomain of EGFR is expressed and purified.[20]

-

Crystallization: The purified ectodomain is co-crystallized with its ligand (e.g., EGF).[20] This is often achieved through vapor diffusion methods.

-

Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.[20]

-

Structure Determination: The collected diffraction data are processed to determine the three-dimensional structure of the protein-ligand complex.[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time interaction between "2002-G12"/EGFR and its binding partners.[16]

-

Immobilization: The "2002-G12"/EGFR protein is immobilized on a sensor chip surface.[16]

-

Association: A solution containing the ligand (analyte) is flowed over the chip surface, and the binding is monitored in real-time.[21]

-

Dissociation: The ligand solution is replaced with a buffer, and the dissociation of the ligand from the receptor is measured.[21]

-

Data Analysis: The association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) are calculated from the sensorgram data.[14]

Cell-Based Phosphorylation Assay

This assay quantifies the kinase activity of "2002-G12"/EGFR within a cellular context.[17]

-

Cell Culture and Treatment: Cells overexpressing "2002-G12"/EGFR (e.g., A431) are cultured and then treated with various concentrations of an inhibitor.[17]

-

Stimulation: Cells are stimulated with a ligand (e.g., EGF) to induce receptor autophosphorylation.[17]

-

Cell Lysis: The cells are lysed to release the cellular proteins.[19]

-

Detection: The level of phosphorylated "2002-G12"/EGFR is quantified using an ELISA-based method or Western blotting with a phospho-specific antibody.[17][19]

Visualizations

"2002-G12"/EGFR Signaling Pathways

Caption: Core signaling pathways activated by the "2002-G12"/EGFR target.

Experimental Workflow for Kinase Inhibitor Screening

Caption: Workflow for a cell-based assay to screen for "2002-G12"/EGFR inhibitors.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 9. Crystal structure of the complex of human epidermal growth factor and receptor extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.nju.edu.cn [chem.nju.edu.cn]

- 16. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Crystallization and preliminary X-ray crystallographic analysis of the EGF receptor ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

Initial In-Vitro Characterization of "2002-G12": A Search for Evidence

Despite a comprehensive search for a compound or entity designated "2002-G12," no publicly available scientific literature, research data, or experimental protocols corresponding to this identifier could be located. The term "2002-G12" does not appear in scientific databases or research publications as a recognized name for a drug, chemical compound, or biological agent that has undergone in-vitro characterization.

The search for "2002-G12" yielded a range of unrelated results, including references to academic activities in the year 2002, materials related to "Grade 12" in educational contexts, and technical specifications for products such as automotive coolants and vehicle models. None of these findings pertain to the in-vitro study of a therapeutic or biological molecule.

It is possible that "2002-G12" represents an internal, proprietary designation for a compound within a research and development setting that has not been disclosed in public forums or scientific publications. Without access to such internal documentation, a detailed technical guide on its in-vitro characteristics cannot be compiled.

Consequently, the core requirements of this request, including the presentation of quantitative data in tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled due to the absence of foundational information on "2002-G12."

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and any alternative identifiers that may be in use. Access to internal discovery and development documentation would be necessary to proceed with a characterization summary for a proprietary substance.

In-Depth Technical Guide: 2002-G12 Target Identification and Validation Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the comprehensive preclinical studies undertaken to identify and validate the molecular target of the novel therapeutic candidate, 2002-G12.

Executive Summary

2002-G12 is a novel small molecule compound that has demonstrated significant anti-tumor activity in various preclinical cancer models. This guide details the systematic approach employed to identify its mechanism of action, focusing on target identification and subsequent validation. Through a combination of affinity-based proteomics, biophysical assays, and cell-based functional screens, the direct molecular target of 2002-G12 was identified as SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) , a key signaling node in the RAS/MAPK pathway. The following sections provide an in-depth overview of the experimental methodologies, quantitative data, and the elucidated signaling context.

Target Identification: Affinity-Based Proteomics

To identify the direct binding partners of 2002-G12, a chemical proteomics approach was utilized. A biotinylated derivative of 2002-G12 was synthesized and used as a probe to capture interacting proteins from cell lysates.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: An alkyne-functionalized analog of 2002-G12 was synthesized and subsequently conjugated to biotin-azide via a copper-catalyzed click reaction.

-

Cell Lysis: A549 lung carcinoma cells, known to be sensitive to 2002-G12, were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: The cell lysate was incubated with either the biotin-2002-G12 probe or a biotin-only control, immobilized on streptavidin-coated magnetic beads.

-

Washing and Elution: The beads were washed extensively to remove non-specific binders, and the captured proteins were eluted using a denaturing buffer.

-

Proteomic Analysis: The eluted proteins were subjected to tryptic digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for protein identification and quantification.

Data Presentation: Top 5 Enriched Proteins in 2002-G12 Pulldown

| Rank | Protein ID (UniProt) | Gene Symbol | Fold Enrichment (2002-G12 vs. Control) | p-value |

| 1 | P54941 | PTPN11 | SHP2 | 45.2 |

| 2 | P04626 | ERBB1 | EGFR | 8.7 |

| 3 | P62993 | GRB2 | GRB2 | 6.1 |

| 4 | Q07817 | GAB1 | GAB1 | 5.5 |

| 5 | P27361 | SOS1 | SOS1 | 4.9 |

The data clearly indicated that SHP2 was the most significantly enriched protein, suggesting it as the primary binding target of 2002-G12. Other identified proteins are known interaction partners of SHP2.

Target Validation: Biophysical and Biochemical Assays

To confirm the direct interaction between 2002-G12 and SHP2 and to quantify its binding affinity and inhibitory activity, a series of biophysical and biochemical assays were performed.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human SHP2 protein was immobilized on a CM5 sensor chip.

-

Binding Analysis: A series of concentrations of 2002-G12 were flowed over the chip surface.

-

Data Acquisition: The association and dissociation rates were measured, and the data was fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Experimental Protocol: In Vitro Phosphatase Assay

-

Assay Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant SHP2.

-

Procedure: Recombinant SHP2 was incubated with varying concentrations of 2002-G12.

-

Reaction Initiation: The reaction was initiated by the addition of the phosphopeptide substrate.

-

Detection: The amount of released free phosphate was quantified using a malachite green-based colorimetric detection method.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Data Presentation: Binding Affinity and Inhibitory Potency of 2002-G12

| Assay Type | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 15.4 nM |

| In Vitro Phosphatase Assay | IC50 (Inhibitory Potency) | 28.9 nM |

These results confirm a direct, high-affinity interaction between 2002-G12 and SHP2, and demonstrate its potent inhibitory effect on SHP2's phosphatase activity.

Cellular Target Engagement and Pathway Modulation

To validate that 2002-G12 engages SHP2 within a cellular context and modulates its downstream signaling, pathway-specific assays were conducted.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Procedure: A549 cells were treated with either vehicle or 2002-G12.

-

Thermal Challenge: The treated cells were heated to a range of temperatures.

-

Analysis: The remaining soluble SHP2 in the cell lysates was quantified by Western blotting.

-

Result: A significant thermal shift was observed for SHP2 in the presence of 2002-G12, confirming target engagement in intact cells.

Experimental Protocol: Western Blot Analysis of p-ERK

-

Cell Treatment: Serum-starved A549 cells were pre-treated with varying concentrations of 2002-G12, followed by stimulation with epidermal growth factor (EGF).

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Immunoblotting: Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Densitometry: Band intensities were quantified to determine the relative levels of p-ERK.

Data Presentation: Cellular Activity of 2002-G12

| Assay Type | Cell Line | Parameter | Value |

| CETSA | A549 | Thermal Shift (ΔTm) | +4.2 °C |

| p-ERK Inhibition | A549 | IC50 | 45.7 nM |

The results demonstrate that 2002-G12 engages SHP2 in living cells and effectively inhibits the downstream RAS/MAPK signaling pathway, as evidenced by the reduction in ERK phosphorylation.

Visualizations: Workflows and Signaling Pathways

Target Identification Workflow

Caption: Workflow for identifying 2002-G12's target via affinity proteomics.

Target Validation Workflow

Caption: A dual-pronged approach for validating SHP2 as the target of 2002-G12.

2002-G12 Mechanism of Action in the RAS/MAPK Pathway

Caption: 2002-G12 inhibits SHP2, blocking RAS/MAPK pathway activation.

Conclusion

Whitepaper: A Cross-Species Analysis of the RAS G12 Mutation: Homology, Function, and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of the evolutionary conservation of the Glycine-12 (G12) position within RAS family proteins (KRAS, NRAS, HRAS) and the functional implications of its mutation across various species. It summarizes quantitative data, details key experimental protocols, and visualizes critical biological and experimental workflows.

Abstract

Mutations at codon 12 of the RAS proto-oncogenes are among the most frequent drivers of human cancer. The high degree of evolutionary conservation of the RAS gene family across eukaryotic species, from yeast to humans, underscores its fundamental role in cellular signaling. This conservation makes cross-species analysis invaluable for understanding the mechanisms of RAS-driven oncogenesis and for developing therapeutic strategies. This guide explores the homology of the G12 mutation in key model organisms, details the signaling pathways it constitutively activates, and provides standardized protocols for its study.

Introduction: The RAS Gene Family and G12 Mutations

The RAS gene family in mammals includes three primary isoforms—HRAS, KRAS, and NRAS—that encode highly related small GTPases.[1] These proteins function as critical molecular switches in intracellular signal transduction, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate pathways controlling cellular proliferation, differentiation, and survival.[2][3]

Mutations that lock RAS proteins in a constitutively active, GTP-bound state are potent drivers of tumorigenesis. The most common of these oncogenic alterations occur at codon 12, where the glycine residue is substituted with another amino acid (e.g., G12D, G12V, G12C).[4] These G12 mutations impair the intrinsic GTPase activity of the RAS protein, rendering it insensitive to GTPase-activating proteins (GAPs) and leading to persistent downstream signaling.[5] KRAS is the most frequently mutated isoform, with G12 mutations accounting for 83% of all its alterations in cancer.[6][7]

Evolutionary Conservation of the RAS G12 Position

The RAS superfamily of small GTPases is evolutionarily ancient and highly conserved, highlighting its indispensable role in cell signaling.[8][9] Phylogenetic analyses show that KRAS is the basal member of the oncogene family, with HRAS and NRAS arising from gene duplication events in vertebrate ancestors.[8] The core functional regions, including the GTP-binding pocket and the switch domains, exhibit remarkable sequence identity across a vast range of species. The G12 position is located within the P-loop (phosphate-binding loop), a critical motif for nucleotide binding, and is almost universally conserved. This conservation allows for the use of various model organisms to study the functional consequences of G12 mutations.

Table 1: RAS Gene Orthologs in Key Model Organisms

| Species | Common Name | RAS Ortholog(s) | Key Features & Relevance |

|---|---|---|---|

| Mus musculus | Mouse | Kras, Hras, Nras | Genetically and physiologically similar to humans; widely used for generating genetically engineered models (GEMMs) of G12-driven cancers.[10][11] |

| Danio rerio | Zebrafish | kras, hras, nras | Transparent embryos allow for real-time in vivo imaging of tumor initiation and progression; suitable for large-scale genetic and chemical screens.[12][13][14] |

| Caenorhabditis elegans | Nematode | let-60 | A single RAS ortholog simplifies genetic analysis; vulval development is a well-characterized model for studying RAS pathway activity.[15][16][17] |

| Drosophila melanogaster | Fruit Fly | Ras85D (Ras1), Ras64B (Ras2) | Powerful genetic tools for studying signal transduction; conservation of the RAS/MAPK pathway allows for rapid screening of genetic modifiers.[18] |

G12 Mutations in Human Cancers: A Quantitative Overview

While G12 is a mutational hotspot across all three RAS isoforms, the specific substitutions and their prevalence vary significantly by isoform and cancer type.[6] This distribution suggests that different G12 variants may have distinct biochemical properties and that cellular context plays a crucial role in their oncogenic potential.[19]

Table 2: Frequency of Common G12 Mutations in Human Cancers

| RAS Isoform | G12 Mutation | Predominant Cancer Types | Approximate Frequency within Isoform |

|---|---|---|---|

| KRAS | G12D | Pancreatic Ductal Adenocarcinoma (PDAC), Colorectal Cancer | ~41% of KRAS mutations[6] |

| G12V | Colorectal Cancer, Non-Small Cell Lung Cancer (NSCLC) | ~23% of KRAS mutations | |

| G12C | Non-Small Cell Lung Cancer (NSCLC) | ~14% of KRAS mutations[4] | |

| NRAS | G12D | Melanoma, Hematopoietic Malignancies | ~52% of NRAS mutations[6] |

| HRAS | G12V | Bladder Cancer, Head and Neck Cancer | ~57% of HRAS mutations[6] |

Cross-Species Homology: G12 Mutations in Model Organisms

Murine Models

Genetically engineered mouse models (GEMMs) have been instrumental in validating the oncogenic role of KRAS G12 mutations. The most widely used models employ a conditional "Lox-Stop-Lox" (LSL) cassette to control the expression of a mutant Kras allele (e.g., KrasLSL-G12D).[10] Tissue-specific expression of Cre recombinase excises the STOP cassette, activating the mutant allele in a desired organ and initiating tumorigenesis that closely recapitulates human disease.[10][11] These models have shown that activating a KrasG12D mutation in pancreatic progenitor cells leads to the development of pancreatic intraepithelial neoplasias (PanINs), the precursors to PDAC.[10]

Zebrafish Models

The zebrafish is a powerful vertebrate model for studying RAS-driven cancers. Mosaic overexpression of human KRASG12D in zebrafish lymphocytes has been shown to induce T-cell acute lymphoblastic leukemia (T-ALL).[12] Similarly, expressing KRASG12V in the developing pancreas leads to invasive pancreatic cancer.[12] The optical transparency and rapid development of zebrafish embryos make them ideal for high-throughput drug screening and for visualizing cancer processes like angiogenesis and metastasis in a live animal.[13]

Caenorhabditis elegans Models

In C. elegans, the RAS ortholog let-60 is a key regulator of vulval precursor cell (VPC) fate. Activating mutations in let-60, orthologous to human G12 and G13 mutations, cause a multivulva (Muv) phenotype due to excessive VPC induction.[15][20] This easily scorable phenotype provides a sensitive in vivo assay for dissecting the RAS signaling pathway and identifying genetic or chemical modulators.[15][17] Studies in C. elegans have demonstrated that different oncogenic RAS variants exhibit distinct functional properties and sensitivities to downstream pathway inhibition.[15]

Signaling Pathways Activated by G12 Mutations

Constitutively active RAS-G12 mutants trigger a cascade of downstream signaling, primarily through the MAPK/ERK and PI3K/AKT pathways. These pathways are highly conserved across species and are central to the pro-proliferative and anti-apoptotic effects of oncogenic RAS.

MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a canonical signaling cascade activated by RAS.[21] GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF) at the cell membrane. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[22] Activated ERK translocates to the nucleus to regulate transcription factors that control cell cycle progression and proliferation.[21][23]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. RAS isoforms and mutations in cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive Detection of KRAS Mutations by Clustered Regularly Interspaced Short Palindromic Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Origin and Evolution of RAS Oncoprotein Membrane Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Ras protein superfamily: Evolutionary tree and role of conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zebrafish Models of Cancer—New Insights on Modeling Human Cancer in a Non-Mammalian Vertebrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The zebrafish as a model for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Zebrafish Cancer Predisposition Models [frontiersin.org]

- 15. journals.biologists.com [journals.biologists.com]

- 16. embopress.org [embopress.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. researchgate.net [researchgate.net]

- 19. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of RSF-1, the Caenorhabditis elegans homolog of the Ras-association domain family protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. cdn-links.lww.com [cdn-links.lww.com]

The Evolving Landscape of G12 Mutation Research: A Technical Guide for Scientists and Drug Developers

Introduction: The landscape of targeted cancer therapy has been dramatically reshaped by the development of inhibitors against previously "undruggable" targets. Among the most significant of these are mutations in codon 12 of the KRAS proto-oncogene, collectively known as G12 mutations. These mutations are among the most frequent oncogenic drivers in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, the high affinity of KRAS for GTP and the absence of a clear binding pocket rendered it a formidable challenge for drug developers. However, recent breakthroughs, most notably the approval of covalent inhibitors for the KRAS G12C variant, have ushered in a new era of precision oncology for patients with these tumors.

This in-depth technical guide provides a comprehensive review of the current state of G12 mutation research. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying biology, therapeutic strategies, and experimental methodologies that are driving progress in this field. We will delve into the intricate signaling pathways governed by G12 mutant proteins, present a structured overview of the preclinical and clinical data for emerging therapies, and provide detailed experimental protocols for key research techniques.

Core Signaling Pathways in G12 Mutant Cancers

KRAS G12 mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling cascades that drive tumorigenesis. The two principal pathways implicated are the MAPK/ERK and PI3K/AKT pathways.

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway by G12 mutant KRAS leads to uncontrolled cell division and tumor growth. The PI3K/AKT pathway is crucial for cell growth, metabolism, and survival, and its dysregulation contributes to the evasion of apoptosis and sustained proliferation of cancer cells.

Prevalence and Therapeutic Landscape of G12 Mutations

The frequency of specific G12 mutations varies significantly across different cancer types, influencing the focus of drug development efforts.

| Cancer Type | G12C Frequency | G12D Frequency | G12V Frequency | Other G12 Mutations (A, R, S) |

| NSCLC | ~13% | ~4% | ~3% | ~2% |

| CRC | ~3-4% | ~30-36% | ~22% | Less common |

| PDAC | ~1-2% | ~35-42% | ~32% | G12R is notable |

KRAS G12C: A Success Story in Targeted Therapy

The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein has been a landmark achievement. Sotorasib (AMG 510) and adagrasib (MRTX849) are the frontrunners in this class, with both receiving FDA approval for the treatment of patients with KRAS G12C-mutated NSCLC.

Table 1: Preclinical Activity of KRAS G12C Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Sotorasib | NCI-H358 | NSCLC | ~0.006 | [1] |

| MIA PaCa-2 | Pancreatic | ~0.009 | [1] | |

| NCI-H23 | NSCLC | 0.6904 | [1] | |

| Adagrasib | Various | NSCLC | Potent Inhibition | [2] |

Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC

| Drug | Trial | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| Sotorasib | CodeBreak 100 | I/II | 41% | 81% | 6.3 months[3] |

| CodeBreak 200 | III | 28.1% | - | 5.6 months | |

| Adagrasib | KRYSTAL-1 | I/II | 42.9% | 79.5% | 6.5 months[3] |

KRAS G12D: The Next Frontier

KRAS G12D is the most prevalent KRAS mutation in PDAC and is also common in CRC. The development of inhibitors for this target has been more challenging due to the lack of a reactive cysteine. However, MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, has shown promising preclinical activity.

Table 3: Preclinical Activity of the KRAS G12D Inhibitor MRTX1133

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AsPC-1 | Pancreatic | 18.5 | [4] |

| KPC210 (murine) | Pancreatic | 24.12 | [4] |

| MIA PaCa-2 (G12C) | Pancreatic | 4613 | [4] |

| BxPC-3 (WT) | Pancreatic | 13,379 | [4] |

Preclinical in vivo studies have demonstrated that MRTX1133 can induce tumor regression in mouse models of pancreatic cancer.[5][6] In a xenograft model using the HPAC human pancreatic cancer cell line, a 30 mg/kg dose of MRTX1133 administered twice daily resulted in an 85% tumor regression rate.[5]

Other G12 Mutations: An Unmet Need

Therapeutic options for other G12 mutations, such as G12V, G12A, and G12R, are still in the early stages of development. Current research is focused on developing pan-KRAS inhibitors or mutation-specific therapies. Some investigational approaches include mRNA vaccines and T-cell receptor (TCR) therapies targeting these mutations.[7][8]

Experimental Methodologies

This section provides an overview of key experimental protocols used in G12 mutation research.

Generation of KRAS G12 Mutant Cell Lines using CRISPR/Cas9

The ability to introduce specific G12 mutations into cancer cell lines is crucial for preclinical research. The CRISPR/Cas9 system is a powerful tool for this purpose.

Detailed Protocol for CRISPR/Cas9-mediated Knock-in of KRAS G12C in a Lung Cancer Cell Line (e.g., A549):

-

sgRNA Design:

-

Identify a protospacer adjacent motif (PAM) sequence (NGG) in close proximity to codon 12 of the KRAS gene.

-

Design a single guide RNA (sgRNA) of approximately 20 nucleotides that is complementary to the target DNA sequence.

-

Synthesize the sgRNA and a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired G12C mutation.

-

-

Plasmid Construction:

-

Clone the designed sgRNA into a Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458), which also expresses Green Fluorescent Protein (GFP) for selection.[9]

-

-

Cell Culture and Transfection:

-

Culture A549 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum).

-

Transfect the cells with the Cas9-sgRNA plasmid and the ssODN repair template using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

-

Selection and Clonal Isolation:

-

48-72 hours post-transfection, use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.

-

Seed the sorted cells into 96-well plates at a density of a single cell per well to allow for the growth of clonal populations.

-

-

Validation:

-

Once clonal populations have been established, extract genomic DNA from each clone.

-

Amplify the KRAS exon containing codon 12 using PCR.

-

Perform Sanger sequencing on the PCR products to confirm the successful knock-in of the G12C mutation.

-

Biochemical and Cell-Based Assays for Inhibitor Characterization

A suite of assays is employed to evaluate the efficacy and mechanism of action of G12 inhibitors.

1. Cell Viability Assay (e.g., CellTiter-Glo®) to Determine IC50:

-

Objective: To quantify the concentration of an inhibitor that reduces cell viability by 50% (IC50).

-

Methodology:

-